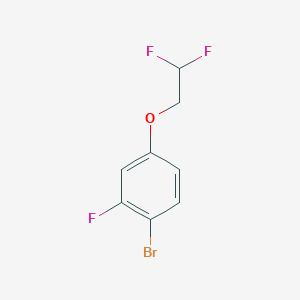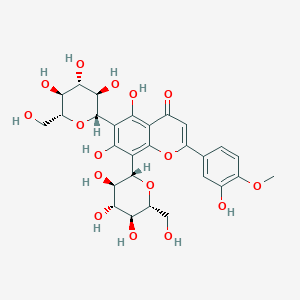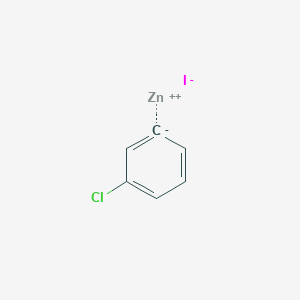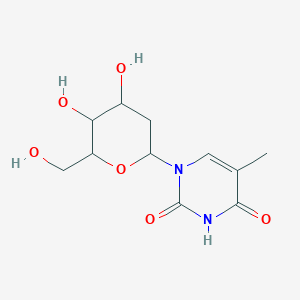
Bis(4,4,5,5,5-pentafluoropentyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4,4,5,5,5-pentafluoropentyl) carbonate: is an organofluorine compound with the molecular formula C11H12F10O3. It is characterized by the presence of two 4,4,5,5,5-pentafluoropentyl groups attached to a carbonate moiety. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4,4,5,5,5-pentafluoropentyl) carbonate typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C5H4F5OH+COCl2→C5H4F5OCOOC5H4F5+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of phosgene gas is carefully controlled to prevent exposure and ensure safety. Alternative methods may involve the use of safer phosgene equivalents, such as triphosgene, to minimize risks.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4,4,5,5,5-pentafluoropentyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form 4,4,5,5,5-pentafluoropentanol and carbon dioxide.
Transesterification: Reaction with alcohols to form different carbonate esters.
Nucleophilic Substitution: Reaction with nucleophiles to replace the carbonate group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Transesterification: Catalyzed by acids or bases, often under reflux conditions.
Nucleophilic Substitution: Requires strong nucleophiles, such as alkoxides or amines, under anhydrous conditions.
Major Products:
Hydrolysis: 4,4,5,5,5-pentafluoropentanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Substituted products with new functional groups replacing the carbonate moiety.
Wissenschaftliche Forschungsanwendungen
Bis(4,4,5,5,5-pentafluoropentyl) carbonate has several applications in scientific research, including:
Material Science: Used in the synthesis of fluorinated polymers and coatings with unique properties such as hydrophobicity and chemical resistance.
Pharmaceuticals: Serves as a building block for the synthesis of fluorinated drugs and active pharmaceutical ingredients.
Analytical Chemistry: Utilized as a derivatizing agent for the analysis of alcohols and phenols by gas chromatography and mass spectrometry.
Environmental Science: Studied for its potential use in the development of environmentally friendly refrigerants and solvents.
Wirkmechanismus
The mechanism of action of Bis(4,4,5,5,5-pentafluoropentyl) carbonate depends on its application. In material science, its fluorinated nature imparts hydrophobic and oleophobic properties to surfaces. In pharmaceuticals, the presence of fluorine atoms can enhance the metabolic stability and bioavailability of drugs. The carbonate group can undergo hydrolysis or transesterification, releasing the active fluorinated alcohol.
Vergleich Mit ähnlichen Verbindungen
- Bis(2,2,2-trifluoroethyl) carbonate
- Bis(3,3,3-trifluoropropyl) carbonate
- Bis(2,2,3,3,3-pentafluoropropyl) carbonate
Comparison: Bis(4,4,5,5,5-pentafluoropentyl) carbonate is unique due to the presence of five fluorine atoms on each pentyl group, which significantly enhances its chemical stability and hydrophobicity compared to compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C11H12F10O3 |
|---|---|
Molekulargewicht |
382.19 g/mol |
IUPAC-Name |
bis(4,4,5,5,5-pentafluoropentyl) carbonate |
InChI |
InChI=1S/C11H12F10O3/c12-8(13,10(16,17)18)3-1-5-23-7(22)24-6-2-4-9(14,15)11(19,20)21/h1-6H2 |
InChI-Schlüssel |
OYLORFVOOKJPKB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCCCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)



![N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)


